Differential Anti-Aggregatory Activity in Platelets: 12(S)-HPETE vs. 12(S)-HETE
In platelet aggregation assays, 12(S)-HPETE acts as a dose-dependent inhibitor, whereas its reduced and stable metabolite, 12(S)-HETE, exhibits no anti-aggregatory effect [1][2]. This functional dichotomy is critical; procurement of the wrong form will yield opposite experimental outcomes.
| Evidence Dimension | Inhibition of collagen-induced platelet aggregation |
|---|---|
| Target Compound Data | Dose-dependent inhibition observed |
| Comparator Or Baseline | 12-HETE: No anti-aggregatory effect |
| Quantified Difference | Qualitative difference (Active vs. Inactive) |
| Conditions | Human platelet aggregation assay; collagen induction |
Why This Matters
For studies on platelet function or thrombosis, using 12-HETE instead of 12(S)-HPETE will result in a complete loss of the relevant biological activity, leading to false-negative results and wasted resources.
- [1] Takenaga, M., et al. (1985). Effect of 12-hydroperoxyeicosatetraenoic acid (12-HPETE) and 12-hydroxyeicosatetraenoic acid (12-HETE) on platelet aggregation. The Journal of Japan Atherosclerosis Society, 13(3), 693-699. View Source
- [2] Takenaga, M., et al. (1985). Eicosapentaenoic Acid and 12-Lipoxygenase Pathway in Human Platelets. The Journal of Japan Atherosclerosis Society, 13(4), 825-829. View Source
